molecular formula C19H19N3O4 B4579204 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B4579204
M. Wt: 353.4 g/mol
InChI Key: XMRVFQKDUOTAGU-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.13755610 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Radiosensitization

A study by Threadgill et al. (1991) delved into the synthesis of nitrothiophene derivatives with varying substituents, exploring their potential as radiosensitizers and bioreductively activated cytotoxins. While not directly mentioning N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide, the research highlights the importance of structural analogs in enhancing radiosensitization, suggesting a potential area for further investigation with this compound derivatives Threadgill et al., 1991.

Antitumor and Antioxidant Activities

Bialy and Gouda (2011) explored the synthesis of new benzothiophenes, utilizing cyanoacetamide as a key intermediate. This study demonstrated significant antioxidant activities among the synthesized products, indicating the potential for this compound and its derivatives in developing novel antioxidant and antitumor agents Bialy & Gouda, 2011.

Cytotoxic Activity

Research by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines, including the synthesis of compounds with a similar structure to this compound, showed potent cytotoxic activities against various cancer cell lines. This underscores the potential application of this compound in cancer research and therapy Deady et al., 2003.

Antidepressant and Anticonvulsant Activities

Abdel-Aziz et al. (2009) synthesized novel pyrazole derivatives, evaluating their antidepressant and anticonvulsant activities. This research showcases the therapeutic potential of structurally related compounds, suggesting areas where this compound derivatives could be explored for neurological disorders Abdel-Aziz et al., 2009.

Novel Synthesis Methods

Habibi and Marvi (2007) presented a method for synthesizing 1,4-dioxo-3,4-dihydrophthalazine-2(1H)-carboxamide and -carbothioamide derivatives using montmorillonite KSF clay under solvent-free conditions with microwave irradiation. This study highlights innovative synthetic methods that could be applied to the production of this compound derivatives, potentially enhancing their application in medicinal chemistry Habibi & Marvi, 2007.

Mechanism of Action

These compounds are known to scavenge reactive oxygen species by donating a hydrogen atom to the free radical, thereby neutralizing it.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H-phthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-25-15-8-7-12(11-16(15)26-2)9-10-20-19(24)17-13-5-3-4-6-14(13)18(23)22-21-17/h3-8,11H,9-10H2,1-2H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRVFQKDUOTAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=NNC(=O)C3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide
Reactant of Route 6
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.